5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile
Description
5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile is a chemical compound with the molecular formula C12H6ClN3O3 and a molecular weight of 275.65 g/mol . This compound belongs to the class of nitriles and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Properties
IUPAC Name |
5-chloro-2-(3-nitropyridin-2-yl)oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O3/c13-9-3-4-11(8(6-9)7-14)19-12-10(16(17)18)2-1-5-15-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYQYRKWCLHDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile typically involves the reaction of 5-chloropyridin-2-amine with 3-nitropyridine-2-ol under specific conditions. One common method involves the use of concentrated sulfuric acid (H2SO4) and hydrogen peroxide (H2O2) at low temperatures . The mixture is stirred for an extended period at room temperature, followed by the addition of ice water to precipitate the product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile can be compared with other similar compounds, such as:
5-Chloro-2-hydroxy-3-nitropyridine: This compound has a similar structure but with a hydroxyl group instead of the nitrile group.
3-Chloro-2-nitropyridine: This compound lacks the benzonitrile moiety and has different chemical properties and applications.
5-Chloro-2-[(3-nitro-2-pyridinyl)oxy]benzonitrile: This is another similar compound with slight variations in its chemical structure.
Biological Activity
Overview
5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile is a chemical compound with the molecular formula and a molecular weight of 275.65 g/mol. This compound has gained attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its structural features, including the chloro and nitropyridine groups, contribute to its biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. The compound's mechanism may involve:
- Enzyme Inhibition : Binding to enzymes that regulate cell cycle progression.
- Receptor Interaction : Modulating receptor activities that influence cellular signaling pathways.
Biological Activity Data
Research has indicated that this compound exhibits various biological activities, summarized in the following table:
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed significant inhibition of growth for Gram-positive bacteria, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Research published in a peer-reviewed journal demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The study highlighted its mechanism involving the activation of caspases, which are crucial for programmed cell death.
- Kinase Inhibition Studies : A detailed investigation into the inhibitory effects on protein kinases revealed that this compound selectively inhibited specific kinases associated with tumor growth, suggesting its utility in targeted cancer therapies.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Main Activity | Comparison |
|---|---|---|
| 5-Chloro-2-hydroxy-3-nitropyridine | Antimicrobial | Similar structure but different functional group impacts activity. |
| 3-Chloro-2-nitropyridine | Moderate cytotoxicity | Lacks benzonitrile moiety; less potent against cancer cells. |
| 5-Chloro-2-(3-nitro-2-pyridinyl)oxybenzonitrile | Enhanced anticancer activity | Structural modifications enhance potency and selectivity. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
